![molecular formula C14H16O5 B8593573 3-[4-(1-methoxycarbonylcyclopropyl)phenoxy]propanoic acid](/img/structure/B8593573.png)
3-[4-(1-methoxycarbonylcyclopropyl)phenoxy]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(1-methoxycarbonylcyclopropyl)phenoxy]propanoic acid is an organic compound that features a cyclopropyl group attached to a phenoxy ring, which is further connected to a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1-methoxycarbonylcyclopropyl)phenoxy]propanoic acid typically involves multiple steps, starting with the preparation of the cyclopropyl group and its subsequent attachment to the phenoxy ring. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(1-methoxycarbonylcyclopropyl)phenoxy]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The phenoxy ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
3-[4-(1-methoxycarbonylcyclopropyl)phenoxy]propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[4-(1-methoxycarbonylcyclopropyl)phenoxy]propanoic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl group and phenoxy ring play crucial roles in its binding affinity and activity. Detailed studies on its molecular interactions and effects on cellular pathways are essential to understand its full potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Methoxyphenyl)propanoic acid: A structurally similar compound with a methoxy group instead of the cyclopropyl group.
3-(4-Hydroxy-3-methoxyphenyl)propanoic acid: Another related compound with additional hydroxyl and methoxy groups.
Uniqueness
3-[4-(1-methoxycarbonylcyclopropyl)phenoxy]propanoic acid is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and activities.
Propriétés
Formule moléculaire |
C14H16O5 |
|---|---|
Poids moléculaire |
264.27 g/mol |
Nom IUPAC |
3-[4-(1-methoxycarbonylcyclopropyl)phenoxy]propanoic acid |
InChI |
InChI=1S/C14H16O5/c1-18-13(17)14(7-8-14)10-2-4-11(5-3-10)19-9-6-12(15)16/h2-5H,6-9H2,1H3,(H,15,16) |
Clé InChI |
GGVUOCFDIIYADT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CC1)C2=CC=C(C=C2)OCCC(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
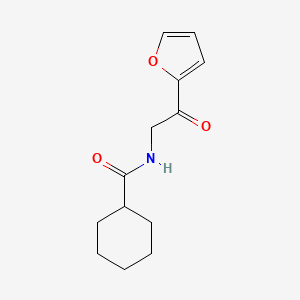
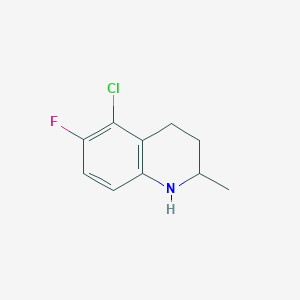
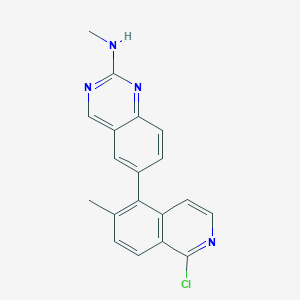
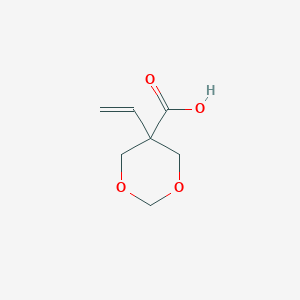
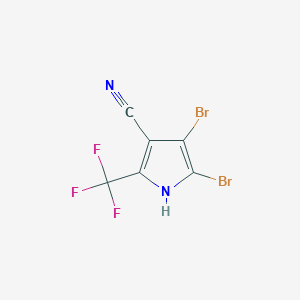
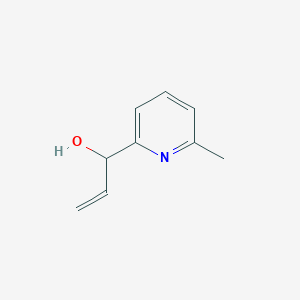
![[4-[Cyclopropyl(oxetan-3-yl)amino]cyclohexyl]methanol](/img/structure/B8593535.png)
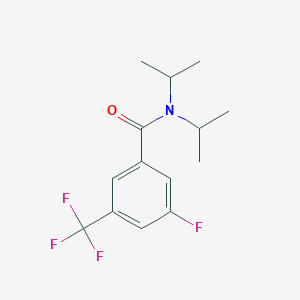
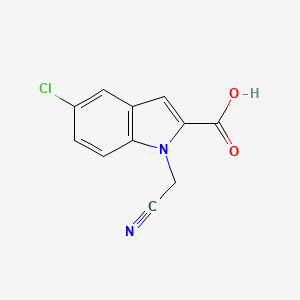
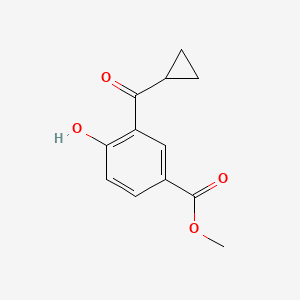
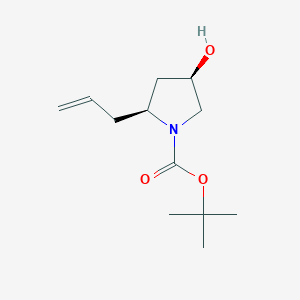
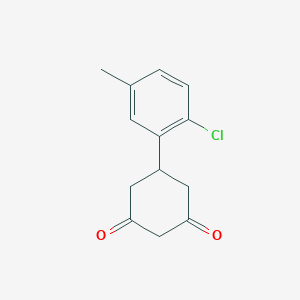
![Methyl 7-[acetyl(4-hydroxynonyl)amino]heptanoate](/img/structure/B8593592.png)

